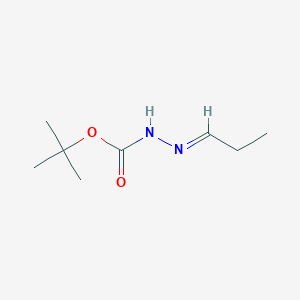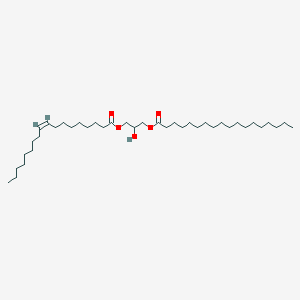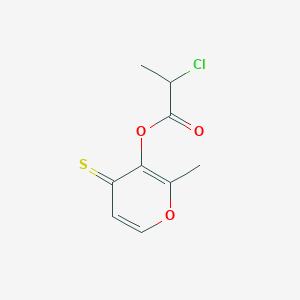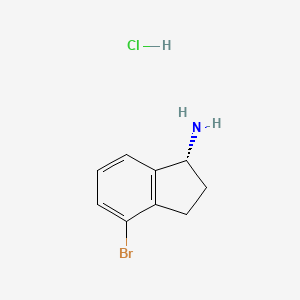
5R,6R-Benzylpenicilloate Disodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5R,6R-Benzylpenicilloate Disodium Salt, also known as 5R,6R-benzylpenicillinate disodium salt, is a derivative of penicillin and is used as an intermediate in the synthesis of antibiotics. It is a white, crystalline powder that is soluble in water and alcohol. It has a molecular weight of 542.20 g/mol and a melting point of 129-133 °C. It has a low solubility in organic solvents and is stable to heat and light.
Mécanisme D'action
The mechanism of action of 5R,6R-Benzylpenicilloate Disodium Salt is not fully understood. It is believed to act by inhibiting the synthesis of bacterial cell walls, which leads to the death of the bacteria. It is also believed to interfere with the function of enzymes involved in the synthesis of bacterial proteins.
Biochemical and Physiological Effects
5R,6R-Benzylpenicilloate Disodium Salt has been found to have antibacterial, antifungal, and antiviral activity. It is also believed to have anti-inflammatory and analgesic properties. It has been used in the treatment of various infections, including those caused by bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5R,6R-Benzylpenicilloate Disodium Salt in laboratory experiments is that it is relatively easy to synthesize and is cost-effective. It is also stable to heat and light and has a low solubility in organic solvents. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
There are a number of potential future directions for research involving 5R,6R-Benzylpenicilloate Disodium Salt. These include further research into its mechanism of action and potential applications in the treatment of various infections, further investigation into its antibacterial, antifungal, and antiviral activity, and further investigation into its potential anti-inflammatory and analgesic properties. Additionally, further research into its potential use as an intermediate in the synthesis of other compounds, such as penicillins, cephalosporins, and other antibiotics, is also warranted.
Méthodes De Synthèse
5R,6R-Benzylpenicilloate Disodium Salt is synthesized using a two-step process. In the first step, the penicillin is converted to 6-benzylpenicilloate by reaction with benzyl bromide in the presence of sodium hydroxide. In the second step, the 6-benzylpenicilloate is converted to 5R,6R-Benzylpenicilloate Disodium Saltpenicilloate disodium salt by reaction with sodium bicarbonate. This method is simple, efficient, and cost-effective.
Applications De Recherche Scientifique
5R,6R-Benzylpenicilloate Disodium Salt is used in scientific research as an intermediate in the synthesis of antibiotics. It has also been used as a starting material in the synthesis of a variety of other compounds, including penicillins, cephalosporins, and other antibiotics. It is also used in the synthesis of other pharmaceuticals, such as analgesics and anti-inflammatory drugs.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5R,6R-Benzylpenicilloate Disodium Salt involves the esterification of 6-aminopenicillanic acid with benzyl alcohol, followed by the reaction of the resulting benzylpenicillin with disodium 5,6-dimethylbenzene-1,3-disulfonate.", "Starting Materials": [ "6-aminopenicillanic acid", "benzyl alcohol", "disodium 5,6-dimethylbenzene-1,3-disulfonate", "dichloromethane", "triethylamine", "dimethylformamide", "diisopropylethylamine", "N,N'-dicyclohexylcarbodiimide", "ethyl acetate", "sodium bicarbonate", "water" ], "Reaction": [ "6-aminopenicillanic acid is dissolved in dichloromethane and treated with triethylamine and N,N'-dicyclohexylcarbodiimide to form the activated ester intermediate.", "Benzyl alcohol is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to allow for esterification.", "The reaction mixture is then treated with disodium 5,6-dimethylbenzene-1,3-disulfonate in dimethylformamide and diisopropylethylamine to form the desired product.", "The product is extracted with ethyl acetate and washed with sodium bicarbonate and water to remove impurities.", "The resulting crude product is purified by recrystallization to obtain 5R,6R-Benzylpenicilloate Disodium Salt." ] } | |
Numéro CAS |
63448-72-6 |
Nom du produit |
5R,6R-Benzylpenicilloate Disodium Salt |
Formule moléculaire |
C₁₈H₂₁NNa₂O₅ |
Poids moléculaire |
377.34 |
Synonymes |
[2R-[2α(R*),4β]]-4-carboxy-5,5-dimethyl-α-[(phenylacetyl)amino]-2-thiazolidineacetic Acid Disodium Salt; (αR,2R,4S)-4-Carboxy-5,5-dimethyl-α-[(2-phenylacetyl)amino]-2-Thiazolidineacetic Acid Sodium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











